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molecular formula C11H11BrO2 B1467806 Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate CAS No. 749928-59-4

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

Cat. No. B1467806
M. Wt: 255.11 g/mol
InChI Key: GJGGVSIHEZLWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659268B2

Procedure details

To a solution 1-(3-bromophenyl)cyclopropanecarboxylic acid (530 mg, 2.2 mmol) in methanol (5 mL) was added HCl (2.0 M in Et2O, 0.5 mL). The mixture was heated at 60° C. overnight. The solvent was evaporated and water (10 mL) was added to the residue. The mixture was neutralized with saturated NaHCO3 solution until pH 7-8. The mixture was extracted with CH2Cl2 (10 mL×2). The combined organics were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo to afford methyl 1-(3-bromophenyl)cyclopropanecarboxylate (530 mg), which was used without further purification. ESI-MS m/z 255/257 (M+1)+. Retention time 1.68 minutes.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:11]([OH:13])=[O:12])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.Cl.[CH3:15]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:11]([O:13][CH3:15])=[O:12])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CC1)C(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water (10 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (10 mL×2)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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